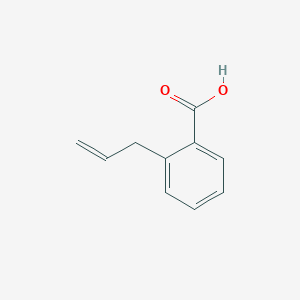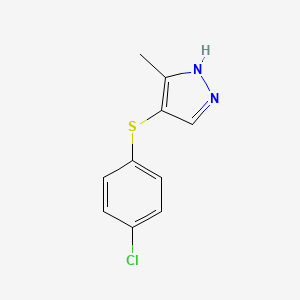
2-Allylbenzoic acid
Descripción general
Descripción
2-Allylbenzoic acid is an organic compound with the molecular formula C10H10O2 It is a derivative of benzoic acid, where an allyl group is attached to the second carbon of the benzene ring
Mecanismo De Acción
Target of Action
It’s known that the compound undergoes allylic oxidation to form phthalides .
Mode of Action
2-Allylbenzoic acid undergoes an acid-base-sensitive allylic oxidation to form phthalides . This reaction is achieved with 1,2-bis(phenylsulfinyl)ethane palladium (II) acetate (White catalyst) and oxygen in DMSO . The selective formation of 3-ethylidenephthalides or 3-vinylphthalides is controlled by the addition of acids or bases .
Biochemical Pathways
The compound is involved in the formation of phthalides through allylic oxidation . This process is a key step in generating phthalides .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of phthalides . These compounds are formed through a competition between Wacker-type oxidation and allylic C–H cleavage .
Action Environment
The action of this compound is influenced by the presence of acids or bases, which control the selective formation of 3-ethylidenephthalides or 3-vinylphthalides . The reaction conditions can be applied to substituted 2-allylbenzoic acids to generate corresponding phthalides selectively .
Análisis Bioquímico
Biochemical Properties
2-Allylbenzoic acid plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as palladium (II) acetate, which facilitates the allylic oxidation of this compound to form phthalides . This reaction is sensitive to the presence of acids and bases, which can control the formation of different phthalide derivatives. The interaction between this compound and palladium (II) acetate is crucial for the selective formation of these compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by participating in oxidation reactions that can alter cellular metabolism. For instance, the oxidation of this compound can lead to the formation of phthalides, which may impact cell signaling pathways and gene expression . These changes can affect cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The compound undergoes allylic oxidation in the presence of palladium (II) acetate, leading to the formation of phthalides . This reaction involves the cleavage of allylic C-H bonds, which is a key step in the oxidation process. The molecular mechanism also includes the competition between Wacker-type oxidation and allylic C-H cleavage, which determines the final product of the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by the presence of acids and bases, which can control the formation of different oxidation products . Long-term studies have shown that this compound can undergo degradation, leading to changes in its effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in oxidation reactions that support cellular metabolism. At higher doses, this compound can exhibit toxic or adverse effects, potentially disrupting cellular function and causing oxidative stress . These dosage-dependent effects are important for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation reactions facilitated by enzymes such as palladium (II) acetate These pathways lead to the formation of phthalides, which can impact metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution of this compound is essential for determining its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, determining its role in biochemical reactions and cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Allylbenzoic acid can be synthesized through several methods. One common approach involves the allylation of benzoic acid derivatives. For instance, the reaction of benzoic acid with allyl bromide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the palladium-catalyzed allylic substitution of benzoic acid derivatives with allyl alcohols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale allylation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Catalysts like palladium on carbon are often employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Allylbenzoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Palladium acetate, oxygen, DMSO.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Phthalides.
Reduction: Allylbenzyl alcohol, allylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Allylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparación Con Compuestos Similares
- 2-Vinylbenzoic acid
- 4-(2-Propenyl)benzoic acid
- 3-Allyl-4-methoxybenzoic acid
- 4-Vinylbenzoic acid
Comparison: 2-Allylbenzoic acid is unique due to the position of the allyl group on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 2-vinylbenzoic acid, which has a vinyl group instead of an allyl group, this compound exhibits different reactivity patterns in oxidation and substitution reactions. The presence of the allyl group also makes it more versatile in synthetic applications compared to its vinyl or propenyl counterparts.
Propiedades
IUPAC Name |
2-prop-2-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXHYECRRNWMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372946 | |
| Record name | 2-allylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61436-73-5 | |
| Record name | 2-allylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions that 2-allylbenzoic acid can undergo?
A1: this compound exhibits diverse reactivity profiles, primarily centered around its carboxylic acid and allyl functionalities. Recent research highlights its participation in various reactions, including:
- Intramolecular Cyclization: Ruthenium catalysts efficiently mediate the intramolecular cyclization of this compound to form lactones. This reaction showcases the ability to utilize the allyl group for forming new rings. []
- Iodolactonization and Ring Expansion: this compound can be transformed into iodolactones, which can undergo subsequent ring expansion reactions in the presence of nucleophiles like ammonia. This approach provides a route to substituted 2,3,4,5-tetrahydro-1H-2-benzazepines. []
- Allylic Oxidation: Palladium catalysts can mediate the selective oxidation of the allyl group in this compound. Interestingly, reaction conditions can be tuned to favor either phthalide or isocoumarin formation, highlighting the subtle interplay between reaction parameters and product selectivity. []
Q2: How does the presence of substituents on the aromatic ring of this compound affect its reactivity?
A2: Substituents on the aromatic ring can significantly influence the reactivity of this compound. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, impacting its ability to participate in various reactions.
- Schmidt Reaction: Research indicates that the regioselectivity of the Schmidt reaction on substituted this compound derivatives can be influenced by the nature and position of substituents. [] This highlights the importance of considering substituent effects when designing synthetic strategies involving this compound.
Q3: Are there any specific catalysts known to promote the cyclization of this compound derivatives?
A3: Yes, several catalysts have proven effective in promoting the cyclization of this compound derivatives. Two notable examples include:
- Ruthenium-based catalysts: A combination of RuCl3·nH2O and AgOTf, in the presence of Cu(OTf)2 and PPh3, efficiently catalyzes the cyclization of this compound to the corresponding lactone. Notably, a more active catalyst system comprising (RuCp∗Cl2)2, AgOTf, and PPh3 demonstrated high efficiency even without the copper co-catalyst. []
- Palladium-based catalysts: Palladium(II) acetate, particularly in conjunction with ligands like 1,2-bis(phenylsulfinyl)ethane (White catalyst), enables the selective allylic oxidation of 2-allylbenzoic acids to phthalides or isocoumarins depending on the reaction conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)



![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)


![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

